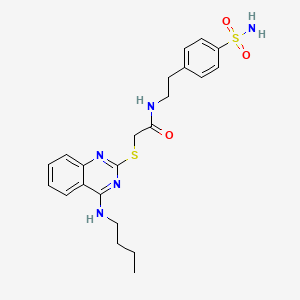
2-((4-(butylamino)quinazolin-2-yl)thio)-N-(4-sulfamoylphenethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-(butylamino)quinazolin-2-yl)thio)-N-(4-sulfamoylphenethyl)acetamide is a useful research compound. Its molecular formula is C22H27N5O3S2 and its molecular weight is 473.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Applications
The synthesis and biological evaluation of novel quinazoline derivatives have shown promising anticancer activities. For example, a study reported the synthesis of quinazoline derivatives that demonstrated significant anticancer activity against various cancer cell lines, including non-small cell lung cancer and CNS cancer cell lines, highlighting the compound's potential as an anticancer agent (Berest et al., 2011). Another study focused on benzo[g]quinazolin benzenesulfonamide derivatives, synthesized from a starting compound, which showed high activity towards the A549 lung cancer cell line and exhibited potent inhibitory effects on EGFR tyrosine kinase enzyme, suggesting their use as dual inhibitors for EGFR/HER2 enzymes (Alsaid et al., 2017).
Antimicrobial and Antiviral Activities
Quinazoline derivatives have been explored for their antimicrobial and antiviral properties. A study on the synthesis of quinazoline sulfonamides highlighted their highly potent human histamine H4 receptor inverse agonist activities and indicated potential anti-inflammatory properties in vivo, suggesting applications beyond anticancer activities (Smits et al., 2010). Moreover, novel 3-sulphonamido-quinazolin-4(3H)-one derivatives were evaluated for their antiviral activities against respiratory and biodefense viruses, showing promise as antiviral agents (Selvam et al., 2007).
Antibacterial and Antifungal Properties
Research into substituted 2-[(2-Oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides with thiazole and thiadiazole fragments revealed compounds with considerable cytotoxicity and anticancer activity in NCI against 60 cell lines, demonstrating their antibacterial and antifungal potential (Kovalenko et al., 2012).
Potential for Treating Ulcerative Conditions
A study on novel quinazoline and acetamide derivatives investigated their anti-ulcerogenic and anti-ulcerative colitis activity, showcasing the therapeutic potential of quinazoline derivatives in treating peptic ulcers and ulcerative colitis without reported side effects on liver and kidney functions (Alasmary et al., 2017).
Propriétés
IUPAC Name |
2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O3S2/c1-2-3-13-25-21-18-6-4-5-7-19(18)26-22(27-21)31-15-20(28)24-14-12-16-8-10-17(11-9-16)32(23,29)30/h4-11H,2-3,12-15H2,1H3,(H,24,28)(H2,23,29,30)(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTASERXMCUMNSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=NC2=CC=CC=C21)SCC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
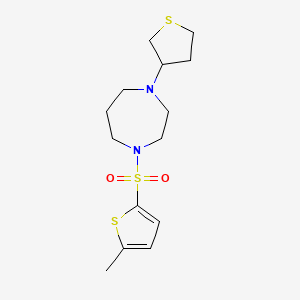
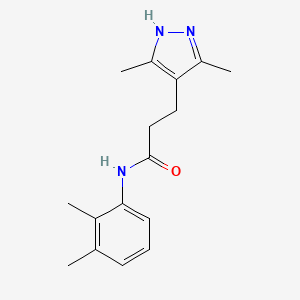
![4-[[(E)-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2550908.png)
![(E)-1-methyl-N-(6-(methylthio)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2550909.png)

![N-(3-cyclopropyl-1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2550912.png)
![3-(3-(azepan-1-yl)-3-oxopropyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B2550915.png)
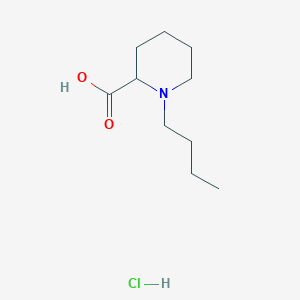
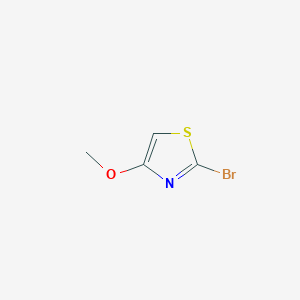
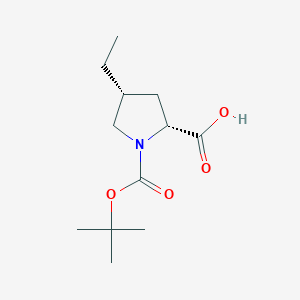
![(1R,5S)-N-cyclopropyl-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2550920.png)
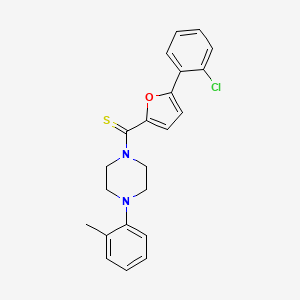

![Ethyl 2-[6-methylsulfonyl-2-(3-phenylpropanoylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2550927.png)
